molecular formula C13H9BrN2O2S B5882090 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole

Cat. No. B5882090
M. Wt: 337.19 g/mol
InChI Key: PRQLJINUDVMQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole, also known as BNIPSI, is a chemical compound that has gained significant attention in the scientific community. BNIPSI is a potent and selective inhibitor of protein kinase C (PKC) activity, which is an essential enzyme involved in various cellular signaling pathways. Due to its unique properties, BNIPSI has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole works by inhibiting the activity of PKC, which is an essential enzyme involved in various cellular signaling pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole can disrupt these cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of PKC, leading to the inhibition of cell growth and proliferation. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Furthermore, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been shown to improve insulin sensitivity in diabetic patients, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in laboratory experiments is its specificity for PKC. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole is a potent and selective inhibitor of PKC activity, making it an ideal tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, making it important to use the appropriate concentration in laboratory experiments.

Future Directions

There are several future directions for the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in scientific research. One potential direction is the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Another potential direction is the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in the treatment of diabetes. The compound has been shown to improve insulin sensitivity in diabetic patients, making it a potential therapeutic agent for the treatment of diabetes. Finally, the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in the study of PKC signaling pathways could lead to a better understanding of the role of PKC in various cellular processes.

Synthesis Methods

The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with imidazole in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been used extensively in scientific research for its potential use as a therapeutic agent. The compound has been shown to inhibit the activity of PKC, which is involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-5-6-13(11-4-2-1-3-10(11)12)19(17,18)16-8-7-15-9-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQLJINUDVMQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole

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